molecular formula C₁₁H₂₁NO₃ B1139826 N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide CAS No. 439858-36-3

N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide

Cat. No.: B1139826
CAS No.: 439858-36-3
M. Wt: 215.29
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxone, iodine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress . It interacts with molecular targets such as proteins and enzymes, modulating their activity and protecting cells from oxidative damage.

Comparison with Similar Compounds

N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in proteomics research and its ability to act as a spin label .

Properties

IUPAC Name

N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHJMNJCTZWHV-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CO)C(C=CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CO)C(C=CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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